N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
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Overview
Description
N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Characterization : This compound is synthesized by the reaction of certain intermediates like N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The structure is established based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Research
Cytotoxicity Studies : Derivatives of this compound have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Cancer Cell Line Inhibition : Another study synthesized a similar compound with slight modifications and evaluated its effectiveness in inhibiting the proliferation of some cancer cell lines, demonstrating its potential as an anticancer agent (Liu et al., 2016).
Antitumor Activities : Different derivatives of this compound have been synthesized and assessed for their antitumor activities, showing promising results in vivo (Xin, 2012).
Photophysical Properties and Applications
- Fluorophore Synthesis : The compound's derivatives have been used as intermediates for the preparation of functional fluorophores, exhibiting significant fluorescence intensity and quantum yields, highlighting their potential use in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Synthesis Methods and Material Science
Synthesis Methods : An efficient, environmentally benign method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation has been described. These methods offer high yields, operational simplicity, and are devoid of harsh reaction conditions (Kaping et al., 2016).
Material Science Applications : Pyrazolo[1,5-a]pyrimidine derivatives, including variants of the compound , have been studied for their photophysical properties, suggesting potential applications in materials science (Moustafa et al., 2022).
Properties
Molecular Formula |
C20H15F3N4O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H15F3N4O3/c1-29-13-6-4-12(5-7-13)15-9-17(20(21,22)23)27-18(25-15)10-16(26-27)19(28)24-11-14-3-2-8-30-14/h2-10H,11H2,1H3,(H,24,28) |
InChI Key |
KBGGOKIGTSIMGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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